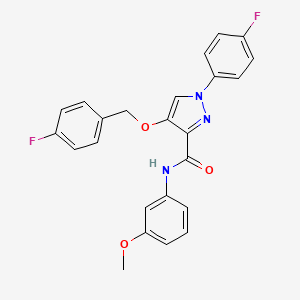

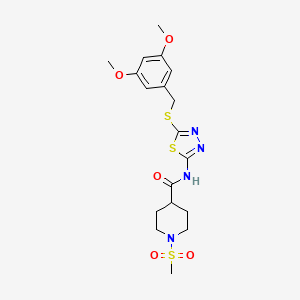

![molecular formula C25H33N5 B3002115 5-Tert-butyl-7-(4-cyclopentylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 896834-72-3](/img/structure/B3002115.png)

5-Tert-butyl-7-(4-cyclopentylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 5-Tert-butyl-7-(4-cyclopentylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine is a derivative of the pyrazolo[1,5-a]pyrimidine class. Pyrazolo[1,5-a]pyrimidines are a group of compounds known for their diverse biological activities, which have made them the subject of numerous chemical and pharmacological studies. The specific compound is not directly mentioned in the provided papers, but its structure suggests it could be of interest in the context of medicinal chemistry due to the presence of a piperazine ring, which is often found in drug molecules, and the tert-butyl group, which could impart certain steric properties to the molecule.

Synthesis Analysis

While the exact synthesis of this compound is not detailed in the provided papers, the synthesis of related compounds can offer insights. The paper titled "Di-tert-butyl peroxide as an effective two-carbon unit in oxidative radical cyclization toward 7-methylazolo[1,5-a]pyrimidines" describes an oxidative radical cyclization using Di-tert-butyl peroxide (DTBP) to assemble 7-methylpyrazolo[1,5-a]pyrimidines. This method could potentially be adapted for the synthesis of the compound by incorporating the appropriate cyclopentylpiperazine and phenyl substituents in the reaction.

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines is characterized by a fused bicyclic ring system that includes a pyrazole and a pyrimidine ring. The presence of substituents like tert-butyl and cyclopentylpiperazine can influence the molecule's conformation and, consequently, its chemical reactivity and interaction with biological targets. The tert-butyl group is bulky and can provide steric hindrance, while the piperazine ring is flexible and can adopt various conformations that may facilitate binding to biological receptors.

Chemical Reactions Analysis

The chemical reactivity of pyrazolo[1,5-a]pyrimidines typically involves reactions at the available positions on the bicyclic ring system, which can be functionalized to generate a wide array of derivatives. The tert-butyl group is generally inert under mild reaction conditions, while the piperazine moiety can participate in nucleophilic substitution reactions due to the presence of nitrogen atoms. The phenyl ring can undergo electrophilic aromatic substitution, although the presence of the tert-butyl group may influence the reactivity due to steric effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The tert-butyl group could increase the molecule's lipophilicity, potentially affecting its solubility in organic solvents. The piperazine ring could contribute to the basicity of the compound and its solubility in acidic aqueous solutions. The overall molecular geometry and the presence of aromatic rings would also affect the compound's spectral properties, such as UV-Vis and NMR spectra.

The provided papers do not directly discuss the physical and chemical properties of the specific compound . However, the paper on the synthesis and biological evaluation of 7-trifluoromethylpyrazolo[1,5-a]pyrimidines provides an example of how substituents on the pyrazolo[1,5-a]pyrimidine core can be characterized using NMR and IR spectroscopy, which would be relevant for the analysis of the compound's properties.

作用機序

Target of Action

The primary targets of the compound “5-Tert-butyl-7-(4-cyclopentylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine” are currently unknown

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways affected by this compound . Once the targets are identified, it would be possible to map out the biochemical pathways involved.

Pharmacokinetics

- LogP : 4.53, indicating the compound is lipophilic and may easily cross cell membranes .

- Water Solubility : 0.06871 mg/L at 25°C, suggesting it has low solubility in water .

- Molecular Weight : 417.590 Da, which is within the acceptable range for drug-like molecules .

These properties could influence the compound’s bioavailability and distribution within the body.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . The effects would largely depend on the compound’s targets and the biochemical pathways it affects.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, its lipophilic nature suggests it might be more stable and active in non-polar environments .

特性

IUPAC Name |

5-tert-butyl-7-(4-cyclopentylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33N5/c1-25(2,3)22-17-23(29-15-13-28(14-16-29)20-11-7-8-12-20)30-24(27-22)21(18-26-30)19-9-5-4-6-10-19/h4-6,9-10,17-18,20H,7-8,11-16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKUKXZQXUUZMNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC2=C(C=NN2C(=C1)N3CCN(CC3)C4CCCC4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl N-[(4S)-4-{[(benzyloxy)carbonyl]amino}-4-[(naphthalen-2-yl)carbamoyl]butyl]carbamate](/img/structure/B3002034.png)

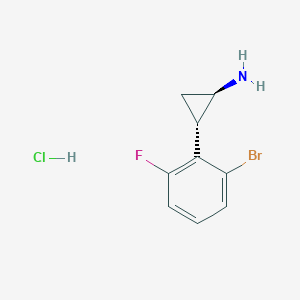

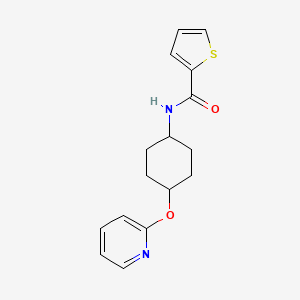

![3-[(Phenyl-pyridin-2-yl-methyl)-amino]-propan-1-ol](/img/structure/B3002036.png)

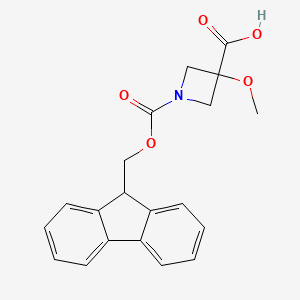

![N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3002040.png)

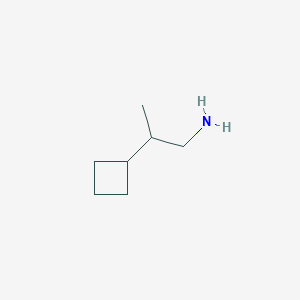

![1-[(2-Methoxyphenyl)methyl]piperidin-4-amine](/img/structure/B3002041.png)

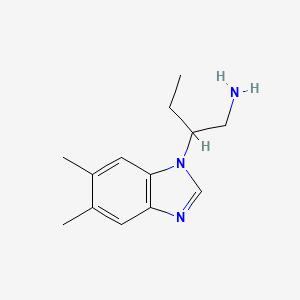

![2,8,10-Trimethyl-4-(4-methylpiperazin-1-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B3002042.png)

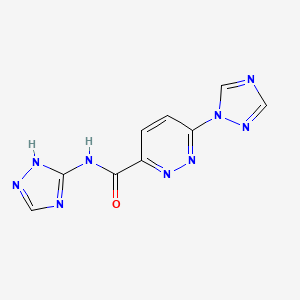

![N-(4-chlorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3002053.png)